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molecular formula C10H13NO3 B8688342 Ethyl 4-(2-hydroxyethyl)picolinate

Ethyl 4-(2-hydroxyethyl)picolinate

Cat. No. B8688342
M. Wt: 195.21 g/mol
InChI Key: SGAPKKQPDRIYBH-UHFFFAOYSA-N
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Patent
US05057506

Procedure details

A solution of 22.2 g of 4-(tert-butyl-dimethylsilyloxyethyl)-2-cyanopyridine in 220 ml anhydrous ethanol containing 0.19 g of sodium is stirred at room temperature for 24 hours. The solution is then cooled to 0° and 22 ml of 6N hydrochloric acid added. The solution is stirred at room temperature for 16 hours, cooled to 0° and 7.5 ml 6N sodium hydroxide added followed by 75 ml saturated aqueous sodium bicarbonate. Extraction with methylene chloride and flash chromatography using ethyl acetate yields ethyl 4-(2-hydroxyethyl)-pyridine-2-carboxylate.
Name
4-(tert-butyl-dimethylsilyloxyethyl)-2-cyanopyridine
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]#N)[CH:12]=1)(C(C)(C)C)(C)C.[Na].Cl.[OH-].[Na+].C(=O)(O)[O-:24].[Na+].[CH2:28]([OH:30])[CH3:29]>>[OH:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]([O:30][CH2:28][CH3:29])=[O:24])[CH:12]=1 |f:3.4,5.6,^1:18|

Inputs

Step One
Name
4-(tert-butyl-dimethylsilyloxyethyl)-2-cyanopyridine
Quantity
22.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1=CC(=NC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride and flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCC1=CC(=NC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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